Unveiling the Molecular Architecture of NP-Ahd-¹³C₃: A Technical Overview
Unveiling the Molecular Architecture of NP-Ahd-¹³C₃: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure of NP-Ahd-¹³C₃, an isotopically labeled compound of significant interest in analytical and metabolic research. This document delineates its chemical identity, structural features, and key physicochemical properties, presenting the information in a clear and accessible format for the scientific community.
Chemical Identity and Structure
NP-Ahd-¹³C₃ is the carbon-13 labeled analogue of 2-NP-AHD. The base molecule, 2-NP-AHD, is a 2-nitrophenyl derivative of 1-aminohydantoin (B1197227) (AHD), which is a metabolite of nitrofuran antibiotics.[1][2][3][4] The designation "¹³C₃" indicates that three carbon atoms in the molecule have been replaced with the carbon-13 isotope, a modification crucial for its use in mass spectrometry-based analytical methods.
The systematic IUPAC name for the unlabeled compound is 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione.[5] Based on this, NP-Ahd-¹³C₃ is the isotopically labeled version of this structure.
Molecular Structure:
The core structure consists of a 2-nitrophenyl group linked via a methylene (B1212753) bridge to the amino group of a 1-aminohydantoin ring. The precise location of the three ¹³C atoms is not publicly specified and would be defined by the synthetic route used for its preparation. However, they are integral to the carbon backbone of the molecule.
Structural Diagram:
Caption: 2D structure of 2-NP-AHD, the unlabeled analogue of NP-Ahd-¹³C₃.
Physicochemical Data
The following table summarizes the key quantitative data for the unlabeled 2-NP-AHD, which are expected to be nearly identical for NP-Ahd-¹³C₃, with a slight increase in molecular weight due to the heavier isotopes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄O₄ | |
| Molecular Weight | 248.19 g/mol | |
| CAS Number | 623145-57-3 | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Solubility | DMSO: 1 mg/ml | |
| DMF: Insoluble | ||
| Ethanol: Insoluble | ||
| PBS (pH 7.2): Insoluble |
Experimental Context and Applications
Background:
2-NP-AHD is a derivative of 1-aminohydantoin (AHD), which is a metabolite of the nitrofuran antibiotic nitrofurantoin. Nitrofuran antibiotics are banned for use in food-producing animals in many jurisdictions due to concerns about their carcinogenicity. Consequently, sensitive analytical methods are required to detect their residues in food products like honey.
Role of NP-Ahd-¹³C₃:
Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry. NP-Ahd-¹³C₃ serves this purpose in the detection of nitrofuran metabolite residues. Its chemical behavior is virtually identical to the native 2-NP-AHD, but its increased mass allows it to be distinguished in a mass spectrometer.
Experimental Workflow:
The general workflow for using NP-Ahd-¹³C₃ as an internal standard in food safety analysis is depicted below.
Caption: Workflow for AHD detection using NP-Ahd-¹³C₃.
Synthesis and Characterization
While detailed synthetic protocols for NP-Ahd-¹³C₃ are proprietary, the synthesis of nitrophenylated derivatives of amino acids is documented in the scientific literature. Generally, these syntheses involve the reaction of a suitable nitrophenyl precursor with the amino acid or its derivative. The introduction of the ¹³C labels would occur through the use of ¹³C-labeled starting materials in the synthesis of the hydantoin (B18101) ring or the nitrophenyl moiety.
Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity, including:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the three ¹³C isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the positions of the ¹³C labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
This technical guide provides a foundational understanding of the molecular structure and application of NP-Ahd-¹³C₃. For further details on specific analytical methods or synthetic procedures, consulting peer-reviewed scientific literature and technical data sheets from suppliers is recommended.
